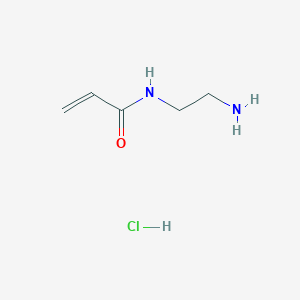

N-(2-Aminoethyl)acrylamide hydrochloride

Description

BenchChem offers high-quality N-(2-Aminoethyl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-aminoethyl)prop-2-enamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-2-5(8)7-4-3-6;/h2H,1,3-4,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHBUVWRSTZBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54641-27-9 | |

| Record name | N-(2-Aminoethyl)acrylamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Aminoethyl)acrylamide Hydrochloride: Properties, Synthesis, and Applications

Introduction

N-(2-Aminoethyl)acrylamide hydrochloride (AEAM-HCl) is a versatile bifunctional monomer that has garnered significant attention in the fields of polymer chemistry, materials science, and biomedicine. Its molecular architecture, featuring a polymerizable acrylamide group and a reactive primary amine, makes it an invaluable building block for the synthesis of advanced functional polymers.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in a wide range of applications.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization behavior, and key applications of AEAM-HCl for researchers, scientists, and professionals in drug development.

Section 1: Physicochemical Properties

AEAM-HCl is a white to off-white solid that is soluble in water and some organic solvents.[3] Its dual functionality, stemming from the vinyl group of the acrylamide moiety and the primary amine, dictates its chemical reactivity and utility.[1] The primary amine group allows for post-polymerization modification and imparts a cationic nature to the resulting polymers, making them pH-responsive.[2]

Table 1: Physicochemical Properties of N-(2-Aminoethyl)acrylamide Hydrochloride

| Property | Value | Source |

| CAS Number | 54641-27-9 | [3][4] |

| Molecular Formula | C₅H₁₁ClN₂O | [4] |

| Molecular Weight | 150.61 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 79-81 °C | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

| Purity | ≥ 95% |

Section 2: Synthesis and Purification

The most common and well-established method for synthesizing N-(2-Aminoethyl)acrylamide is through the nucleophilic acyl substitution reaction between acryloyl chloride and ethylenediamine.[1] The hydrochloride salt is then typically formed by reacting the free base with hydrochloric acid.

Causality in Experimental Choices:

-

Low Temperature (0-5 °C): This is crucial to minimize side reactions, such as the polymerization of the acryloyl chloride or the final product, and to control the exothermic nature of the reaction.[1]

-

Dry Organic Solvents: Solvents like tetrahydrofuran (THF) or dichloromethane are used to prevent the hydrolysis of the highly reactive acryloyl chloride.[1]

-

Use of a Base: A non-nucleophilic base, such as triethylamine, is often added to neutralize the hydrogen chloride byproduct generated during the reaction, driving the reaction to completion.[1]

Experimental Protocol: Synthesis of N-(2-Aminoethyl)acrylamide Hydrochloride

-

Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet is charged with a solution of ethylenediamine in a dry organic solvent. The flask is cooled to 0-5 °C in an ice bath.

-

Addition of Acryloyl Chloride: A solution of acryloyl chloride in the same dry solvent is added dropwise to the stirred ethylenediamine solution over a period of 2-6 hours, maintaining the low temperature.[1]

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C.[5]

-

Workup: The resulting mixture is filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol.[5]

-

Salt Formation: The purified N-(2-Aminoethyl)acrylamide free base is dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrochloric acid to yield the hydrochloride salt. The product is then isolated by filtration or evaporation.

Section 4: Key Applications in Research and Development

The unique properties of AEAM-HCl and its corresponding polymers make them suitable for a variety of advanced applications.

-

Hydrogels and Biomaterials: AEAM-HCl is a key component in the development of hydrogels for drug delivery and tissue engineering. [1][6][7]The amine groups contribute to the crosslinking of the hydrogel network and can be used to immobilize bioactive molecules. [7]The pH-sensitivity of these hydrogels allows for the controlled release of encapsulated therapeutic agents in response to specific physiological environments. [2][8]

-

Bioconjugation: The primary amine of AEAM-HCl serves as a versatile anchor point for bioconjugation reactions. [1][7]This allows for the covalent attachment of biomolecules to polymer backbones or surfaces, which is critical for creating biosensors, targeted drug delivery systems, and functionalized biomedical coatings. [7]

-

Gene Delivery: The cationic nature of poly(AEAM-HCl) allows it to form complexes with negatively charged nucleic acids, such as plasmid DNA and siRNA. These "polyplexes" can facilitate the entry of genetic material into cells, making these polymers promising non-viral vectors for gene therapy.

-

Surface Modification: Polymers derived from AEAM-HCl can be used to modify the surface properties of materials, improving characteristics like adhesion and biocompatibility. [2]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling N-(2-Aminoethyl)acrylamide hydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, to avoid contact with skin, eyes, and clothing. [3][9]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors. [3]* Storage: Store AEAM-HCl in a tightly sealed container in a cool, dry place, away from heat and sources of ignition. [3]For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended. [3]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [3]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. [9]

Conclusion

N-(2-Aminoethyl)acrylamide hydrochloride is a highly valuable and versatile monomer for the synthesis of functional polymers. Its unique combination of a polymerizable acrylamide group and a reactive primary amine has led to its widespread use in the development of advanced materials for biomedical and industrial applications. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in research and development.

References

- Smolecule. (2023, August 15). Buy N-(2-Aminoethyl)acrylamide | 23918-29-8.

- BIOSYNCE. N-(2-Aminoethyl)acrylamide Hydrochloride CAS 54641-27-9.

- ResearchGate. A Synthesis of N-(2-aminoethyl) acrylamide linker and B subsequent preparation of HA-am derivative by amidation of native HA with the linker.

- Benchchem. N-(2-Aminoethyl)acrylamide hydrochloride | 54641-27-9.

- ChemicalBook. (2022, August 26). N-(2-aminoethyl)acrylamide | 23918-29-8.

- DergiPark. Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel.

- PubChem. N-(2-aminoethyl)-2-methylprop-2-enamide hydrochloride.

- Polysciences, Inc. N-(2-aminoethyl) methacrylamide hydrochloride, ≥ 98%.

- Sigma-Aldrich. N-(2-Aminoethyl)acrylamide hydrochloride | 54641-27-9.

- Benchchem. Synthesis routes of N-(2-Aminoethyl)methacrylamide hydrochloride.

- MDPI. (2023). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance.

- ResearchGate. (2025, August 7). Acrylamide Homopolymers and Acrylamide-N-Isopropylacrylamide Block Copolymers by Atomic Transfer Radical Polymerization in Water.

- NIH National Center for Biotechnology Information. (2023, March 13). Rapid RAFT Polymerization of Acrylamide with High Conversion.

- Fisher Scientific. SAFETY DATA SHEET.

- Frontiers. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness.

Sources

- 1. Buy N-(2-Aminoethyl)acrylamide | 23918-29-8 [smolecule.com]

- 2. N-(2-Aminoethyl)acrylamide hydrochloride | 54641-27-9 | Benchchem [benchchem.com]

- 3. biosynce.com [biosynce.com]

- 4. N-(2-Aminoethyl)acrylamide hydrochloride | 54641-27-9 [sigmaaldrich.com]

- 5. Synthesis routes of N-(2-Aminoethyl)methacrylamide hydrochloride [benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. polysciences.com [polysciences.com]

- 8. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance | MDPI [mdpi.com]

- 9. fishersci.com [fishersci.com]

"N-(2-Aminoethyl)acrylamide hydrochloride" synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-(2-Aminoethyl)acrylamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)acrylamide hydrochloride is a valuable monomer in the development of functional polymers for biomedical applications. Its structure incorporates a reactive acrylamide group, capable of undergoing polymerization, and a primary amine that allows for further conjugation to biomolecules or surfaces. This dual functionality makes it a critical building block in the synthesis of hydrogels for drug delivery and tissue engineering, as well as in the development of bioconjugates and biosensors.[1][2][3] This guide provides a comprehensive overview of a reliable synthesis protocol for N-(2-Aminoethyl)acrylamide hydrochloride, including a detailed look at the reaction mechanism, step-by-step procedures, safety considerations, and characterization methods.

Reaction Mechanism: A Nucleophilic Acyl Substitution Approach

The most common and established method for synthesizing N-(2-Aminoethyl)acrylamide hydrochloride involves the reaction of acryloyl chloride with an excess of ethylenediamine.[4] This reaction proceeds via a classic nucleophilic acyl substitution mechanism.

The primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.[4] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the amide bond. The use of excess ethylenediamine is crucial to prevent the diacylation of the diamine. The reaction is typically performed at a low temperature to control its exothermic nature and minimize side reactions. The final product is isolated as the hydrochloride salt, which improves its stability and handling.

Reaction Pathway Diagram

Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-(2-Aminoethyl)acrylamide hydrochloride.

Experimental Protocol

This protocol is a self-validating system, with built-in checks and purification steps to ensure a high-purity final product.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 15 mmol | |

| Acryloyl chloride | C₃H₃ClO | 90.51 | 16.5 mmol | Highly toxic and corrosive. Handle with extreme caution. |

| Chloroform | CHCl₃ | 119.38 | 100 mL | |

| Hydrochloric Acid (3N) | HCl | 36.46 | As needed | For pH adjustment |

| Water (Deionized) | H₂O | 18.02 | 150 mL |

Step-by-Step Synthesis Procedure

-

Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve ethylenediamine (15 mmol) in 150 mL of deionized water.

-

pH Adjustment: Carefully adjust the pH of the ethylenediamine solution to 8.5 using 3N HCl. This step is critical as it protonates one of the amine groups, preventing diacylation and favoring the formation of the mono-acylated product.

-

Addition of Acryloyl Chloride: Prepare a solution of acryloyl chloride (16.5 mmol) in 100 mL of chloroform. Add this solution dropwise to the aqueous ethylenediamine solution over a period of 2 hours, maintaining the reaction temperature at 0°C with constant stirring.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours to ensure the reaction goes to completion.[5]

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with chloroform (3 x 50 mL) to remove any remaining unreacted acryloyl chloride and organic impurities.[5]

-

Collect the aqueous layer.

-

-

Isolation of the Product:

-

Concentrate the aqueous layer in vacuo using a rotary evaporator or a freeze-dryer to obtain the crude product as a white solid.[5]

-

-

Purification:

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization

The identity and purity of the synthesized N-(2-Aminoethyl)acrylamide hydrochloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the amide and amine groups.

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight of the compound, which is 150.61 g/mol for the hydrochloride salt.[4][6]

Safety and Handling

Acryloyl chloride is a highly flammable, corrosive, and toxic substance that is fatal if inhaled.[7] It is imperative to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof goggles with a face shield.[8][9] An emergency shower and eyewash station should be readily accessible.[8] Store acryloyl chloride in a cool, dry, and well-ventilated area away from light and sources of ignition.[8]

Ethylenediamine is also a corrosive and flammable liquid that can cause severe skin burns and eye damage. Handle it with appropriate PPE in a well-ventilated area.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of N-(2-Aminoethyl)acrylamide hydrochloride. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently produce this valuable monomer for a wide range of applications in drug development and materials science. The self-validating nature of the protocol, with its emphasis on controlled reaction conditions and rigorous purification, ensures the synthesis of a high-purity product suitable for demanding downstream applications.

References

-

New Jersey Department of Health. (n.d.). ACRYLYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). ACRYLOYL CHLORIDE MSDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Building Blocks for Peptide Synthesis: N-(2-Aminoethyl)methacrylamide Hydrochloride. Retrieved from [Link]

-

Porras Hernandez, A. M., et al. (2024, October). A Synthesis of N-(2-aminoethyl) acrylamide linker and B subsequent preparation of HA-am derivative by amidation of native HA with the linker. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). KR20170128259A - Method for producing 2-aminoethyl methacrylate hydrochloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. polysciences.com [polysciences.com]

- 4. Buy N-(2-Aminoethyl)acrylamide | 23918-29-8 [smolecule.com]

- 5. Synthesis routes of N-(2-Aminoethyl)methacrylamide hydrochloride [benchchem.com]

- 6. N-(2-Aminoethyl)acrylamide hydrochloride 95.00% | CAS: 54641-27-9 | AChemBlock [achemblock.com]

- 7. kscl.co.in [kscl.co.in]

- 8. nj.gov [nj.gov]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to the Solubility of N-(2-Aminoethyl)acrylamide Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-Aminoethyl)acrylamide hydrochloride (CAS 54641-27-9), a critical monomer used in the synthesis of functional polymers for biomedical, pharmaceutical, and industrial applications. Understanding its solubility in various organic solvents is paramount for researchers and process chemists to control reaction kinetics, purification, and final polymer properties. This document synthesizes available data, explains the underlying physicochemical principles governing its solubility, and provides robust experimental protocols for accurate solubility determination.

Introduction: The Versatile Monomer

N-(2-Aminoethyl)acrylamide hydrochloride is a bifunctional monomer featuring a reactive acrylamide group for polymerization and a primary amine hydrochloride for subsequent functionalization or imparting charge characteristics to the resulting polymer. Its applications are diverse, ranging from the creation of biocompatible hydrogels for drug delivery and tissue engineering to the development of functional coatings and adhesives.[1] The hydrochloride salt form is specifically designed to enhance aqueous solubility and stability. However, many polymerization and modification reactions are preferably conducted in organic media, making a thorough understanding of its organic solvent solubility an essential prerequisite for successful application development.

Molecular Characteristics Governing Solubility

The solubility of a solute in a given solvent is dictated by the principle of "like dissolves like." The molecular structure of N-(2-Aminoethyl)acrylamide hydrochloride possesses distinct features that determine its interactions with different solvent classes:

-

Ionic Character: The primary amine is protonated to form an ammonium hydrochloride salt (-NH₃⁺Cl⁻). This ionic nature imparts a high degree of polarity to the molecule.[2] Ionic compounds typically require highly polar solvents to overcome the strong electrostatic forces of the crystal lattice.

-

Hydrogen Bonding: The molecule is rich in hydrogen bond donors (N-H from both the amide and the ammonium group) and acceptors (C=O from the amide). This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO).

-

Polar Amide Group: The amide functional group is highly polar and contributes significantly to the molecule's overall polarity and hydrogen bonding capacity.

-

Hydrocarbon Backbone: The short ethyl and vinyl groups constitute the nonpolar portion of the molecule. While small, their influence becomes more significant in less polar solvents.

Due to the dominant ionic and hydrogen-bonding characteristics, N-(2-Aminoethyl)acrylamide hydrochloride is predicted to be most soluble in polar protic solvents and less soluble in nonpolar organic solvents.

Solubility Profile: A Cross-Solvent Analysis

While specific quantitative data is sparse in publicly available literature, a qualitative profile can be constructed based on chemical principles and supplier information. One supplier generally states it is "soluble in water and organic solvents," but this lacks the specificity required for precise experimental design.[3] The solubility of amine hydrochlorides, in general, cannot be reliably predicted from the free base and must be determined experimentally.[4]

High Solubility Predicted in:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can effectively solvate both the ammonium cation and the chloride anion through ion-dipole interactions. Furthermore, their ability to both donate and accept hydrogen bonds allows for strong interactions with the amide and ammonium groups. The solubility of amines and their salts is often comparable to that of alcohols.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have large dipole moments and are excellent hydrogen bond acceptors. They can effectively solvate the ammonium cation. While they don't solvate the chloride anion as effectively as protic solvents, high solubility is still anticipated.

Limited to No Solubility Predicted in:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity to overcome the strong ionic lattice energy of the salt. The weak van der Waals forces offered by these solvents are insufficient to dissolve an ionic compound.

-

Low-Polarity Solvents (e.g., Diethyl Ether, Ethyl Acetate): While possessing some polarity, these solvents are generally poor solvents for salts. Some minimal solubility might be observed in ethyl acetate compared to hexane, but it is expected to be very low.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. While they may be better solvents than hydrocarbons, significant solubility is not expected for a hydrochloride salt.

Quantitative Solubility Data Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong ion-dipole interactions and extensive hydrogen bonding solvate the ionic salt effectively. |

| Polar Aprotic | DMSO, DMF | Moderate to High | High polarity and hydrogen bond accepting capability facilitate dissolution. |

| Ethers | Diethyl Ether, THF | Very Low / Insoluble | Insufficient polarity to overcome the ionic lattice energy. |

| Ketones | Acetone | Low to Moderate | Moderate polarity may allow for some dissolution, but less effective than alcohols or DMSO. |

| Esters | Ethyl Acetate | Low | Limited polarity and hydrogen bonding ability. |

| Halogenated | Dichloromethane (DCM) | Very Low / Insoluble | Moderate polarity but a poor solvent for ionic salts. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Nonpolar nature cannot disrupt the strong electrostatic forces within the salt crystal. |

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, this section provides a trusted, self-validating protocol for determining the solubility of N-(2-Aminoethyl)acrylamide hydrochloride. The isothermal shake-flask method is a gold standard for this purpose.

Materials and Equipment

-

N-(2-Aminoethyl)acrylamide hydrochloride (≥95% purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Temperature-controlled orbital shaker or incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer, or Gravimetric analysis setup)

Step-by-Step Methodology

-

Preparation: Add an excess amount of N-(2-Aminoethyl)acrylamide hydrochloride to a pre-weighed vial. The key is to ensure solid remains after equilibrium is reached, confirming saturation. Record the exact mass added.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 48 hours. Causality Note: A long equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute. For viscous solvents or compounds with slow dissolution kinetics, 72 hours may be necessary.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a pre-weighed, clean vial. Trustworthiness Note: Filtering is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

Analysis: Determine the concentration of the solute in the filtrate using a validated analytical method.

-

Gravimetric Analysis (Most Direct): Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Once all solvent is removed, re-weigh the vial. The mass of the residue is the amount of dissolved solute.

-

Chromatographic/Spectroscopic Analysis: If a calibrated method exists, analyze the concentration of the filtrate using techniques like HPLC-UV or UV-Vis. This requires preparing a standard curve of known concentrations.

-

-

Calculation: Calculate the solubility in desired units (e.g., mg/mL or g/L).

-

For Gravimetric Analysis: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of sample taken in mL).

-

Workflow Visualization

The following diagram illustrates the robust workflow for experimental solubility determination.

Caption: Isothermal Shake-Flask Method Workflow.

Factors Influencing Solubility

-

Temperature: The dissolution of most solids is an endothermic process. Therefore, the solubility of N-(2-Aminoethyl)acrylamide hydrochloride is expected to increase with rising temperature. This relationship should be determined experimentally if the intended application involves temperature variations.

-

Solvent Polarity: As detailed above, this is the most critical factor. A solvent must be sufficiently polar to overcome the crystal lattice energy of this ionic compound.

-

Presence of Water: Trace amounts of water in an organic solvent can significantly increase the solubility of a hydrochloride salt due to the preferential hydration of the ions. It is crucial to use anhydrous solvents for accurate, reproducible measurements.

-

Purity of the Compound: Impurities can disrupt the crystal lattice, sometimes leading to an apparent increase in solubility. Using a high-purity starting material (e.g., >95%) is essential for reliable data.

Conclusion for the Practitioner

N-(2-Aminoethyl)acrylamide hydrochloride is a highly polar, ionic monomer. Its solubility in organic solvents is governed by the solvent's ability to engage in strong ion-dipole interactions and hydrogen bonding. Consequently, it exhibits high solubility in polar protic solvents like methanol and is largely insoluble in nonpolar hydrocarbons and ethers. For applications requiring organic media, DMSO and DMF represent viable but potentially more difficult-to-remove options. Due to the scarcity of published quantitative data, researchers must perform careful experimental determination using robust methods, such as the isothermal shake-flask protocol detailed herein, to ensure process control and reproducibility.

References

- BIOSYNCE. N-(2-Aminoethyl)acrylamide Hydrochloride CAS 54641-27-9.

- Smolecule. Buy N-(2-Aminoethyl)acrylamide | 23918-29-8.

- Biosynth. N-(2-Aminoethyl)acrylamide | 23918-29-8 | FA164845.

- Sigma-Aldrich. N-(2-Aminoethyl)acrylamide hydrochloride | 54641-27-9.

- Chemistry LibreTexts.

- Polysciences, Inc. N-(2-aminoethyl) methacrylamide hydrochloride.

- Chemistry LibreTexts. Structure and Properties of Amines. (2024-03-23).

- Sciencemadness.org. Solubility of organic amine salts. (2011-07-19).

- Quora. Why do amines dissolve in hydrochloric acid?. (2017-03-01).

Sources

Navigating the Chemistry and Safety of N-(2-Aminoethyl)acrylamide Hydrochloride: A Technical Guide for Researchers

For the modern researcher, N-(2-Aminoethyl)acrylamide hydrochloride is a valuable monomer, instrumental in the synthesis of functionalized polymers and hydrogels for applications ranging from drug delivery to tissue engineering.[1][2] Its primary amine group offers a reactive handle for bioconjugation, allowing for the covalent attachment of biomolecules to create advanced materials.[3][4] However, the inherent reactivity of the acrylamide moiety necessitates a deep understanding of its safety profile to ensure its handling is both effective and secure. This guide provides an in-depth, technically grounded perspective on the safe utilization of N-(2-Aminoethyl)acrylamide hydrochloride, moving beyond a standard safety data sheet to explain the scientific rationale behind recommended protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

While specific toxicological data for N-(2-Aminoethyl)acrylamide hydrochloride is not extensively documented, its structural relationship to acrylamide—a well-characterized neurotoxin, probable human carcinogen, and reproductive toxicant—mandates a precautionary approach.[5] The primary hazards are associated with the reactive α,β-unsaturated carbonyl group, which makes it a soft electrophile capable of undergoing Michael addition with biological nucleophiles like the thiolate groups in cysteine residues of proteins.[4]

GHS Classification:

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[6] | GHS07 (Exclamation Mark) | Warning |

| Potential Skin Irritation | May cause skin irritation. | GHS07 (Exclamation Mark) | Warning |

| Potential Respiratory Irritation | May cause respiratory irritation. | GHS07 (Exclamation Mark) | Warning |

Note: While H319 is consistently cited, skin and respiratory irritation are logical extensions of the reactivity of acrylamide-based compounds and should be assumed as potential hazards.

The following diagram illustrates the logical flow for assessing the risks associated with this compound.

Caption: Logical workflow for hazard assessment of N-(2-Aminoethyl)acrylamide hydrochloride.

Engineering Controls and Personal Protective Equipment (PPE): A Self-Validating System of Protection

The primary principle for handling this compound is the minimization of exposure. This is achieved through a multi-layered approach where engineering controls provide the first line of defense, and PPE serves as a crucial secondary barrier.

Engineering Controls:

Chemical Fume Hood: All manipulations of solid N-(2-Aminoethyl)acrylamide hydrochloride and its solutions must be conducted in a properly functioning chemical fume hood.[7] This is a non-negotiable control. The rationale is to prevent the inhalation of fine powder, which can easily become airborne, and any aerosols that may be generated when preparing solutions.

Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection: Double gloving with nitrile gloves is recommended.[8] Nitrile provides good resistance to a range of chemicals. Changing gloves frequently (e.g., every two hours or immediately after contamination) is essential.[6] The rationale for double gloving is to provide an additional layer of protection in case of a tear or permeation of the outer glove.

-

Eye Protection: Chemical safety goggles are mandatory.[7] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A fully buttoned lab coat must be worn to protect the skin.[7] Ensure there are no gaps between the cuff of the lab coat and your gloves. For procedures with a higher risk of contamination, consider using disposable sleeves.

Safe Handling and Storage Protocols: Mitigating Reactivity and Degradation

The reactivity of the acrylamide group not only poses a toxicological risk but also makes the compound susceptible to unwanted polymerization. Proper handling and storage are therefore essential for both safety and maintaining the chemical's integrity.

Weighing and Solution Preparation:

-

Preparation: Before handling the compound, ensure the chemical fume hood is clean and free of clutter. Cover the work surface with absorbent bench paper.[9]

-

Tare Container: Tare a sealable container on a balance outside the fume hood.

-

Aliquot in Hood: Transfer the approximate amount of N-(2-Aminoethyl)acrylamide hydrochloride to the tared container inside the fume hood. Keep the stock bottle closed as much as possible.

-

Final Weighing: Seal the container and perform the final weighing outside the fume hood. This minimizes the time the balance is exposed to the chemical and reduces the risk of contamination.[6]

-

Dissolution: Prepare the solution inside the fume hood.

Storage:

Store N-(2-Aminoethyl)acrylamide hydrochloride in a tightly sealed container, under an inert atmosphere, and in a freezer at or below -20°C.

-

Causality: The cold temperature and inert atmosphere are crucial for inhibiting spontaneous polymerization, which can be initiated by heat, light, or oxygen. The hydrochloride salt form generally offers better stability than the free base.

Emergency Procedures: A Step-by-Step Response Plan

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[8] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

The following diagram outlines the decision-making process for responding to an exposure.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. polysciences.com [polysciences.com]

- 4. N-(2-Aminoethyl)acrylamide|Primary Amine Monomer [benchchem.com]

- 5. ehs.unl.edu [ehs.unl.edu]

- 6. safety.duke.edu [safety.duke.edu]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

An In-depth Technical Guide to N-(2-Aminoethyl)acrylamide Hydrochloride for Advanced Polymer Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-(2-Aminoethyl)acrylamide hydrochloride (AEAm-HCl). We will delve into the core principles of its polymerization, explore its applications in sophisticated drug delivery systems, and provide field-proven insights into experimental design and execution.

Introduction: The Versatility of a Cationic Monomer

N-(2-Aminoethyl)acrylamide hydrochloride is a cationic acrylamide monomer that has garnered significant interest in the field of polymer chemistry, particularly for biomedical applications. Its structure, featuring a primary amine and a reactive acrylamide group, makes it a valuable building block for the synthesis of functional polymers. The protonated amine group imparts water solubility and a positive charge, which is crucial for interactions with biological molecules such as nucleic acids and proteins. This unique combination of features allows for the design of "smart" polymers that can respond to physiological cues, making them ideal candidates for advanced drug delivery and gene therapy vectors.[1]

Physicochemical Properties and Handling

A thorough understanding of the monomer's properties is fundamental to its successful application in polymer synthesis.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₁ClN₂O | |

| Molecular Weight | 150.61 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | [2] |

| Storage | Store at 2-8°C under an inert atmosphere | [3] |

Handling and Safety: As with all acrylamide-based monomers, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood.[3]

Synthesis and Purification of the Monomer

The synthesis of N-(2-Aminoethyl)acrylamide hydrochloride typically involves the acylation of ethylenediamine with acryloyl chloride, followed by protonation with hydrochloric acid. A common synthetic route is outlined below.[4]

Synthesis Workflow

Caption: Synthesis of N-(2-Aminoethyl)acrylamide Hydrochloride.

Experimental Protocol: Synthesis of N-(2-Aminoethyl)acrylamide

A detailed protocol for the synthesis of the free amine form, which can then be converted to the hydrochloride salt, is as follows.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) and cool to 0°C in an ice bath.

-

Acylation: Slowly add acryloyl chloride (1.0 eq) dropwise to the cooled solution while stirring. Maintain the temperature below 5°C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by crystallization from a suitable solvent like ethanol to yield N-(2-Aminoethyl)acrylamide.[2] The hydrochloride salt is then obtained by treating the purified amine with hydrochloric acid.

Polymerization of N-(2-Aminoethyl)acrylamide Hydrochloride

The polymerization of AEAm-HCl can be achieved through various techniques, with free radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being the most common. The choice of method dictates the level of control over the polymer architecture.

Free Radical Polymerization

Free radical polymerization is a robust and straightforward method for synthesizing high molecular weight polymers.[5] A typical redox-initiated system is often employed for aqueous polymerization.[6]

-

Solution Preparation: Prepare an aqueous solution of AEAm-HCl at the desired concentration (e.g., 10-20 wt%).

-

Initiator System: A redox initiator system, such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), is commonly used.[5]

-

Degassing: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[7]

-

Initiation: Add the initiator components to the reaction mixture. The polymerization will typically proceed at room temperature or with gentle heating.

-

Termination and Purification: After a set reaction time (e.g., 2-4 hours), terminate the polymerization by exposing the solution to air. The polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.[2] The choice of a suitable chain transfer agent (CTA) is critical for the successful RAFT polymerization of acrylamides.[1]

Caption: General workflow for RAFT polymerization of AEAm-HCl.

This protocol is adapted from established methods for the RAFT polymerization of acrylamide and can be optimized for AEAm-HCl.[1][7]

-

Reaction Setup: In a Schlenk flask, dissolve AEAm-HCl, a suitable trithiocarbonate CTA (e.g., dodecyl trithiodimethyl propionic acid), and a thermal initiator (e.g., azobisisobutyronitrile, AIBN) in an appropriate solvent such as dimethyl sulfoxide (DMSO) or water.[7]

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at a specific temperature (e.g., 70°C) to initiate polymerization.[7]

-

Monitoring and Termination: Monitor the progress of the polymerization by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR and the molecular weight evolution by gel permeation chromatography (GPC). The polymerization can be terminated by cooling the reaction mixture and exposing it to air.

-

Purification: Precipitate the polymer in a non-solvent (e.g., acetone or diethyl ether), followed by filtration and drying under vacuum.[7] Further purification can be achieved by dialysis.

Characterization of Poly(N-(2-Aminoethyl)acrylamide Hydrochloride)

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymers.

| Technique | Information Obtained |

| ¹H NMR Spectroscopy | Confirms the polymer structure and can be used to determine monomer conversion.[8] |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic functional groups in the polymer, confirming the presence of amide and amine functionalities.[9][10] |

Applications in Drug and Gene Delivery

The cationic nature and biocompatibility of poly(N-(2-Aminoethyl)acrylamide hydrochloride) (PAEAm-HCl) make it a promising candidate for various biomedical applications, particularly in drug and gene delivery.

Drug Delivery

PAEAm-HCl can be formulated into nanoparticles or hydrogels for the controlled release of therapeutic agents. The primary amine groups can be further functionalized to attach targeting ligands or other moieties.[3] The pH-responsive nature of the polymer, due to the protonation/deprotonation of the amine groups, can be exploited for targeted drug release in the acidic tumor microenvironment or within endosomal compartments of cells.[11] For example, hydrogels based on similar acrylamide copolymers have been shown to exhibit pH-dependent swelling and drug release profiles.[12]

Hydrogels composed of PAEAm-HCl can be loaded with anticancer drugs such as doxorubicin.[13] At physiological pH (7.4), the hydrogel remains relatively collapsed, retaining the drug. Upon reaching the acidic environment of a tumor (pH ~6.5) or after endocytosis into the acidic endosome (pH ~5.5), the amine groups become protonated, leading to electrostatic repulsion and swelling of the hydrogel, which triggers the release of the encapsulated drug.[11]

Gene Delivery

The cationic nature of PAEAm-HCl allows it to form complexes with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), through electrostatic interactions. These polymer-nucleic acid complexes, known as polyplexes, can protect the genetic material from degradation and facilitate its entry into cells.[14] The high density of primary amines in PAEAm-HCl can contribute to the "proton sponge" effect, which is believed to aid in the endosomal escape of the polyplexes and the subsequent release of the nucleic acid into the cytoplasm.[15] While direct studies on PAEAm-HCl for gene delivery are emerging, related cationic polymers have shown significant promise in this area.[16][17]

Biocompatibility and Cytotoxicity

The biocompatibility of polymers intended for biomedical applications is of paramount importance. While the monomer itself may exhibit some toxicity, the corresponding polymer is generally considered to be more biocompatible.[18] Studies on similar polyacrylamide-based hydrogels have demonstrated good biocompatibility.[19][20] However, it is crucial to perform rigorous cytotoxicity assays, such as MTS or Live/Dead assays, on the specific PAEAm-HCl polymers to be used in any biological application to ensure their safety.[21] The cytotoxicity of cationic polymers is often related to their molecular weight and charge density.

Conclusion

N-(2-Aminoethyl)acrylamide hydrochloride is a versatile and valuable monomer for the synthesis of advanced functional polymers. Its unique combination of a reactive acrylamide group and a primary amine allows for the creation of well-defined, water-soluble, cationic polymers with tunable properties. The ability to control the polymerization process, particularly through RAFT, opens up possibilities for designing sophisticated polymer architectures for targeted drug and gene delivery. As research in this area continues to evolve, PAEAm-HCl-based polymers are poised to play an increasingly important role in the development of next-generation therapeutics and biomaterials.

References

-

Liu, X., Sun, Q., Zhang, Y., Feng, Y., & Su, X. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Molecules, 28(6), 2588. [Link]

- BenchChem. (n.d.). N-(2-Aminoethyl)acrylamide | Primary Amine Monomer.

- Scholars' Mine. (n.d.). Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initiator systems.

- Smolecule. (2023, August 15). Buy N-(2-Aminoethyl)acrylamide | 23918-29-8.

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis and Purification of N-(2-Hydroxyethyl)acrylamide (HEAA) Monomer.

- ResearchGate. (n.d.). (PDF) Preparation and characterization of pH responsive poly(methacrylic acid-acrylamide-N-hydroxyethyl acrylamide) hydrogels for drug delivery systems.

- MIT OpenCourseWare. (n.d.). Experiment 1: Polymerization of acrylamide in water.

- BenchChem. (n.d.). Optimizing RAFT Polymerization of N-[2-(Diethylamino)ethyl]acrylamide: A Technical Support Guide.

-

Liu, Q., Xi, G., Wu, T., Li, P., Zhan, P., Liu, N., & Wu, Z. (2023). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Gels, 11(4), 241. [Link]

- ResearchGate. (n.d.). A Synthesis of N-(2-aminoethyl) acrylamide linker and B subsequent...

- Florida Gulf Coast University. (n.d.). Synthesis and characterization of poly(N-(2-mercaptoethyl) acrylamide) microgel for biomedical applications.

- MDPI. (n.d.). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels.

-

Valadez-García, J., Mendoza-Lara, A., González-García, M., & López-Marín, L. M. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces. Journal of Biomaterials Science, Polymer Edition, 24(12), 1435–1447. [Link]

-

Mitchell, M. J., Billingsley, M. M., Haley, R. M., Wechsler, M. E., Peppas, N. A., & Langer, R. (2021). Polymer-mediated gene therapy: Recent advances and merging of delivery techniques. Nature Reviews Drug Discovery, 20(4), 293–315. [Link]

- ResearchGate. (n.d.). (a-g) % of drug release from poly(acrylamide-co-(2-dimethylamino)ethyl...

- MDPI. (n.d.). A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer.

-

Liu, Q., Xi, G., Wu, T., Li, P., Zhan, P., Liu, N., & Wu, Z. (2025). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Gels, 11(4), 241. [Link]

-

Wang, Y., Li, Y., Sun, T., & Wang, J. (2014). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine, 9, 3069–3078. [Link]

-

Al-Hajaj, N., Zahmatkeshan, M., & Köhler, K. (2023). Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers. Polymers, 15(14), 3028. [Link]

- ResearchGate. (n.d.). a) FTIR spectra of polyacrylamide and poly(acrylamide‐co‐acrylic acid)...

- ResearchGate. (n.d.). Synthesis, characterization and comparison of PAM, cationic PDMC and P(AM co-DMC) based on solution polymerization.

-

Matyjaszewski, K., & Jo, S. M. (1997). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 30(21), 6398–6400. [Link]

- The Royal Society of Chemistry. (n.d.). Amino Acid Acrylamide Mimics: Creation of a consistent monomer library and characterization of their polymerization behaviour.

-

Papagiannopoulos, A., & Pispas, S. (2021). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 13(16), 2758. [Link]

- ResearchGate. (n.d.). (PDF) Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces.

- MDPI. (n.d.). Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium.

- ResearchGate. (n.d.). (PDF) Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers.

- ACS Publications. (2018). Starlike Branched Polyacrylamides by RAFT Polymerization—Part I: Synthesis and Characterization.

- pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide]. (n.d.).

- MDPI. (n.d.). pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications.

- DergiPark. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel.

- Revue Roumaine de Chimie. (n.d.).

- NIH. (n.d.). Recent progress in polymeric gene vectors: Delivery mechanisms, molecular designs, and applications.

- ResearchGate. (n.d.). Characterization of poly(acrylamide) as temperature- sensitive hydrogel.

- ResearchGate. (n.d.). Synthesis, Swelling and Drug-Release Behaviour of a Poly(N,N-diethylacrylamide-co-(2-dimethylamino) ethyl methacrylate) Hydrogel.

- Synthesis and characterization of new (N-Ethyl Acrylamide Mefenamate). (2025).

- RSC Publishing. (n.d.). Biodegradable pH-responsive hydrogels for controlled dual-drug release.

- MDPI. (n.d.). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations.

- NIH. (n.d.). Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition.

- PubMed. (2022). pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery.

- NIH. (n.d.). Bioreducible Polymers for Therapeutic Gene Delivery.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications [mdpi.com]

- 3. polysciences.com [polysciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polymer-mediated gene therapy: Recent advances and merging of delivery techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioreducible Polymers for Therapeutic Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers [mdpi.com]

- 17. Recent progress in polymeric gene vectors: Delivery mechanisms, molecular designs, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Research Portal [scholarscommons.fgcu.edu]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. researchgate.net [researchgate.net]

Reactivity of N-(2-Aminoethyl)acrylamide Hydrochloride with Primary Amines: A Mechanistic and Practical Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)acrylamide hydrochloride (AEAH) is a versatile bifunctional monomer increasingly utilized in the development of advanced functional polymers, hydrogels, and bioconjugates.[1][2] Its structure, featuring a polymerizable acrylamide group and a reactive primary amine, allows for a wide array of chemical modifications.[3] This guide provides an in-depth technical exploration of the core reactivity of AEAH's acrylamide moiety with exogenous primary amines. We will dissect the underlying aza-Michael addition reaction, elucidate the critical parameters governing its success, provide validated experimental protocols, and discuss potential side reactions and characterization strategies. This document is intended to serve as a practical resource for researchers aiming to leverage this powerful conjugation chemistry in their work.

Introduction: The Dual Functionality of N-(2-Aminoethyl)acrylamide

N-(2-Aminoethyl)acrylamide is a molecule of significant interest due to its dual chemical personality.[3] It possesses:

-

An acrylamide group : An α,β-unsaturated carbonyl system that is a potent Michael acceptor and can participate in free-radical polymerization.[1][3]

-

An aminoethyl side chain : This terminates in a primary amine, which serves as a nucleophile and a site for pH-responsive behavior.[2][3]

The hydrochloride salt form (AEAH) enhances the compound's stability and solubility in aqueous solutions, making it particularly suitable for applications in biological contexts.[2] While the amine on AEAH can be used for subsequent modifications, our focus here is on the reactivity of the acrylamide group itself when presented with another primary amine, a foundational reaction for creating crosslinked networks and conjugates.[4]

The Core Reaction: Aza-Michael Addition

The reaction between the acrylamide group of AEAH and a primary amine is a classic conjugate addition reaction known as the aza-Michael addition .[5] This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds under mild conditions.[5]

The Underlying Mechanism

The reactivity of the acrylamide is driven by the electron-withdrawing effect of its carbonyl group, which polarizes the carbon-carbon double bond. This renders the β-carbon electrophilic (a "soft" electrophile), making it susceptible to attack by soft nucleophiles like primary amines.[1][6]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic β-carbon of the acrylamide double bond.

-

Proton Transfer : This initial attack forms a zwitterionic or enolate intermediate, which is then stabilized by a rapid proton transfer, typically from another amine molecule in the solution or the solvent itself, to yield the final β-amino-propionamide adduct.[7]

Below is a diagram illustrating this fundamental transformation.

Caption: Aza-Michael addition of a primary amine to an acrylamide.

Critical Parameters Influencing Reactivity

The success and specificity of the aza-Michael addition depend heavily on carefully controlling the reaction conditions. As a scientist, understanding the causality behind these choices is paramount for troubleshooting and optimization.

pH: The Gatekeeper of Reactivity

The pH of the reaction medium is arguably the most critical factor. It creates a delicate balance:

-

Amine Nucleophilicity : A primary amine (R-NH₂) can only act as a nucleophile when it is in its deprotonated, free-base form. If the pH is too low, the amine will be protonated (R-NH₃⁺), rendering it non-nucleophilic and halting the reaction.

-

Acrylamide Stability : While the amide bond is generally stable, extremely high pH values (e.g., >11) can promote hydrolysis over extended periods, leading to unwanted side products.

Expert Insight : The pKa of the conjugate acid of a typical primary aliphatic amine is around 9-10. To ensure a sufficient concentration of the deprotonated, nucleophilic amine, the reaction should be run at a pH between 8.0 and 9.5. This range provides a favorable equilibrium of free amine without being excessively basic, thus preserving the integrity of the acrylamide group. For AEAH, it's essential to add a base to neutralize the hydrochloride and deprotonate the aminoethyl group if it is intended to be the nucleophile, or to deprotonate the reacting primary amine.

Stoichiometry: Controlling the Extent of Reaction

The molar ratio of the primary amine to the acrylamide group dictates the final product distribution. The product of the initial reaction is a secondary amine, which can itself act as a nucleophile and react with a second acrylamide molecule.

-

Mono-addition : To favor the formation of the 1:1 adduct, a molar excess of the primary amine can be used. This increases the probability that an acrylamide molecule will encounter a primary amine rather than the less abundant secondary amine product.

-

Di-addition/Cross-linking : If the goal is to form cross-linked networks, such as in hydrogel synthesis, a diamine might be reacted with a diacrylamide, or the stoichiometry can be adjusted to favor the reaction of both hydrogens on the primary amine.[8]

Temperature and Solvent

-

Temperature : The aza-Michael addition is often exothermic. While gentle heating can increase the reaction rate, excessive temperatures can promote the undesirable side reaction of free-radical polymerization of the acrylamide.[9] For most bioconjugation applications, performing the reaction at room temperature (20-25°C) or even at 4°C for sensitive biomolecules is recommended.[4] The reaction is generally reversible upon heating.[9]

-

Solvent : The choice of solvent depends on the solubility of the reactants. For many biological applications, aqueous buffers (e.g., HEPES, borate, or phosphate buffers) at the appropriate pH are ideal.[10] For organic-soluble molecules, polar aprotic solvents like DMF or DMSO can be used, although care must be taken as they can influence reaction kinetics.[7]

| Parameter | Recommended Range | Rationale / Causality |

| pH | 8.0 - 9.5 | Balances the need for a deprotonated (nucleophilic) amine with the stability of the acrylamide group.[11][12] |

| Temperature | 4°C - 25°C | Sufficient for reaction progression while minimizing the risk of unwanted polymerization and product reversal.[9] |

| Stoichiometry | Reactant-dependent | Use excess amine for mono-adducts; control ratios carefully for cross-linking.[9] |

| Solvent | Buffered Aqueous Solution | Ensures solubility and pH control for biological molecules.[10] |

Potential Side Reactions and Mitigation Strategies

A trustworthy protocol is a self-validating system, which requires anticipating and controlling for potential failure modes.

-

Polymerization : The acrylamide vinyl group can undergo free-radical polymerization.

-

Causality : This is often initiated by light, heat, or trace metal impurities.

-

Mitigation : Store AEAH in a cool, dark place. Run reactions protected from direct light and avoid excessive heat. Degassing the solvent can also help by removing oxygen, which can be involved in initiation pathways.

-

-

Double Addition : The secondary amine product can react with another acrylamide.

-

Causality : The secondary amine product is also nucleophilic.

-

Mitigation : As discussed, use a stoichiometric excess of the primary amine reactant. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is dominant.

-

-

Reaction with AEAH's own amine : If the pH is basic enough to deprotonate the aminoethyl group of AEAH, it can react with another AEAH molecule, leading to oligomerization.

-

Causality : AEAH is both a nucleophile and an electrophile.

-

Mitigation : When reacting AEAH with a different primary amine, using a significant excess of that external amine will kinetically favor the desired reaction.

-

Experimental Protocol: Conjugation of a Primary Amine to AEAH

This protocol provides a general workflow. Specific quantities and reaction times will need to be optimized for your specific amine.

Objective : To perform a 1:1 conjugation of a model primary amine (e.g., N-α-Boc-L-lysine) to N-(2-Aminoethyl)acrylamide hydrochloride.

Materials :

-

N-(2-Aminoethyl)acrylamide hydrochloride (AEAH)

-

N-α-Boc-L-lysine (or other primary amine)

-

0.5 M HEPES buffer, pH 8.5

-

1 M NaOH for pH adjustment

-

Deionized Water

-

Reverse-phase C18 TLC plates or LC-MS system for monitoring

-

Preparative HPLC for purification

Workflow Diagram

Caption: General experimental workflow for aza-Michael addition.

Step-by-Step Methodology :

-

Reagent Preparation :

-

Prepare a 10 mg/mL solution of N-α-Boc-L-lysine in 0.5 M HEPES buffer (pH 8.5).

-

Prepare a 10 mg/mL solution of AEAH in a separate vial of the same buffer. Causality: Dissolving reagents separately ensures they are fully solubilized before the reaction begins.

-

-

Reaction Initiation :

-

In a clean glass vial equipped with a magnetic stir bar, add the N-α-Boc-L-lysine solution.

-

Slowly add the AEAH solution to the lysine solution while stirring. A 1:1.2 molar ratio of lysine to AEAH is a good starting point to ensure full consumption of the lysine.

-

Check the pH of the reaction mixture and carefully adjust to 8.5 using 1 M NaOH if necessary. Causality: Maintaining the correct pH is critical for amine nucleophilicity.

-

-

Reaction Monitoring (Self-Validation) :

-

Let the reaction proceed at room temperature, protected from light.

-

At t=0 and every 30-60 minutes thereafter, withdraw a small aliquot (2-5 µL) and spot it on a TLC plate or inject it into an LC-MS.

-

For TLC, a new spot corresponding to the product should appear, and the starting material spots should diminish. For LC-MS, monitor for the disappearance of the starting material masses and the appearance of the expected product mass. Causality: Active monitoring prevents over-reaction or unwanted side products and confirms the reaction is proceeding as expected.

-

-

Quenching and Purification :

-

Once monitoring indicates the reaction has reached completion (typically 2-4 hours), quench the reaction by adding a few drops of 1 M HCl to lower the pH to ~4-5. This protonates all amines, stopping the reaction.

-

Purify the crude product using preparative reverse-phase HPLC. Causality: Purification is essential to remove unreacted starting materials and any side products, ensuring the integrity of downstream applications.

-

-

Characterization :

-

Confirm the identity and purity of the collected fractions using analytical HPLC, high-resolution mass spectrometry (HRMS), and ¹H-NMR.

-

Expected NMR shifts : Disappearance of the vinyl proton signals (typically 5.5-6.5 ppm) from the acrylamide and the appearance of new aliphatic proton signals corresponding to the newly formed -CH₂-CH₂- bridge.

-

Conclusion

The reaction of N-(2-Aminoethyl)acrylamide hydrochloride with primary amines is a robust and versatile tool in chemical synthesis, materials science, and drug development.[1][4] Its efficacy is rooted in the fundamental principles of the aza-Michael addition. By understanding and controlling the key parameters of pH, stoichiometry, and temperature, researchers can reliably produce well-defined conjugates and polymers. The protocols and insights provided in this guide are designed to empower scientists to confidently apply this chemistry, ensuring reproducible and verifiable results in their innovative work.

References

-

Aza-Michael versus aminolysis reactions of glycerol carbonate acrylate. (n.d.). RSC Publishing. Retrieved from [Link]

-

Totanés-Boto, F., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(6), 3747-3753. Retrieved from [Link]

-

Rapsomanikis, A. A., et al. (2012). Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers. ACS Macro Letters, 1(7), 848-851. Retrieved from [Link]

-

A Synthesis of N-(2-aminoethyl) acrylamide linker and B subsequent... (n.d.). ResearchGate. Retrieved from [Link]

-

Van de Vijver, R., et al. (2014). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 79(10), 4444-4452. Retrieved from [Link]

-

Mechanism of amine‐acrylate aza‐Michael addition for curing polymer... (n.d.). ResearchGate. Retrieved from [Link]

-

Zhang, W., et al. (2018). Poly (amido amine)s with Different Branched Architecture: Synthesis, Reactivity and Their Application in Gene Delivery. Chinese Journal of Organic Chemistry, 38(10), 2713-2719. Retrieved from [Link]

-

Michael addition reaction between acrylamide and a Cys residue of a... (n.d.). ResearchGate. Retrieved from [Link]

-

pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide]. (n.d.). MDPI. Retrieved from [Link]

-

Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. N-(2-Aminoethyl)acrylamide|Primary Amine Monomer [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. smolecule.com [smolecule.com]

- 4. polysciences.com [polysciences.com]

- 5. Aza-Michael versus aminolysis reactions of glycerol carbonate acrylate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to N-(2-Aminoethyl)acrylamide Hydrochloride in Bioconjugation Reactions

Abstract

N-(2-Aminoethyl)acrylamide hydrochloride is a heterobifunctional chemical linker of significant interest to researchers in drug development, materials science, and diagnostics. This guide provides an in-depth technical overview of its core properties, reaction mechanisms, and practical applications. By possessing two distinct reactive moieties—a primary amine (a nucleophile) and an acrylamide group (an electrophile)—this reagent offers a versatile platform for covalently linking biomolecules, modifying surfaces, and synthesizing advanced polymer networks such as hydrogels. We will explore the causality behind key experimental choices, provide validated protocols for its use in common bioconjugation schemes, and discuss its role in creating sophisticated biomaterials. This document is intended for scientists and professionals seeking to leverage the unique chemical attributes of N-(2-Aminoethyl)acrylamide hydrochloride for creating well-defined bioconjugates and functional materials.

Section 1: Introduction to a Versatile Bioconjugation Reagent

The Need for Heterobifunctional Linkers in Modern Drug Development

The field of biotherapeutics, particularly in areas like antibody-drug conjugates (ADCs) and targeted drug delivery, relies on the precise and stable connection of different molecular entities.[1][2] Bioconjugates are complex macromolecules where a therapeutic agent is covalently attached to a carrier molecule, such as a polymer or protein.[1] Heterobifunctional linkers are the linchpin of this technology, providing a chemical bridge with two different reactive ends. This dual reactivity allows for sequential, controlled reactions, preventing unwanted self-polymerization and enabling the specific attachment of, for example, a potent small-molecule drug to a targeting antibody.[2][3] The strategic choice of a linker is paramount, as it directly influences the stability, efficacy, and pharmacokinetic profile of the final conjugate.[4]

Introducing N-(2-Aminoethyl)acrylamide Hydrochloride (AEA-HCl): Structure and Core Functionality

N-(2-Aminoethyl)acrylamide hydrochloride (AEA-HCl) is a water-soluble, amine-containing acrylamide monomer.[5][6] Its value lies in its heterobifunctional nature. The molecule consists of:

-

An Acrylamide Group: This α,β-unsaturated carbonyl system acts as a soft electrophile, making it an excellent Michael acceptor.[5] It shows a high degree of reactivity towards soft nucleophiles, most notably the thiol groups of cysteine residues in proteins.[5]

-

A Primary Amine Group: This nucleophilic group provides a reactive handle for a wide range of chemistries, most commonly the formation of stable amide bonds with activated carboxylic acids.[7] The hydrochloride salt form enhances its solubility and stability in aqueous solutions.

Caption: Structure of N-(2-Aminoethyl)acrylamide Hydrochloride.

Key Physicochemical Properties

A clear understanding of the reagent's properties is crucial for its successful application. The data below has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 54641-27-9 | [8][9][10] |

| Molecular Formula | C₅H₁₁ClN₂O | [8][9][10] |

| Molecular Weight | 150.61 g/mol | [8][10] |

| Appearance | White to off-white solid/powder | [8] |

| Purity | Typically ≥95% | [8][9] |

| Storage Conditions | Store at -20°C under an inert atmosphere | [8] |

| Solubility | Soluble in water | [11] |

Section 2: The Chemistry of N-(2-Aminoethyl)acrylamide Hydrochloride: A Dual-Mode Reagent

The utility of AEA-HCl stems from its ability to participate in two distinct and highly useful chemical reactions: the Thiol-Michael addition and amide bond formation. The choice of which end to react first is a critical experimental design parameter.

The Acrylamide Moiety: A Tuned Electrophile for Thiol-Selective Conjugation

Mechanism: The Thiol-Michael Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[12][13] In bioconjugation, the acrylamide group of AEA-HCl serves as the Michael acceptor. The most effective biological nucleophiles for this reaction are thiols (from cysteine residues) and, to a lesser extent, amines (from lysine residues).[5][14]

Causality for Thiol Selectivity: The preference for thiols over amines is rooted in the principles of Hard and Soft Acids and Bases (HSAB). The β-carbon of the acrylamide is a "soft" electrophile. Thiols, being soft nucleophiles, react preferentially with this site.[5] Furthermore, this selectivity can be precisely controlled by managing the reaction pH. At a pH of ~7-8, the thiol groups of cysteine residues (pKa ~8.5) are significantly deprotonated to the highly nucleophilic thiolate anion (RS⁻), while the amine groups of lysine residues (pKa ~10.5) remain largely protonated and non-nucleophilic (RNH₃⁺). This pH-dependent control is fundamental to achieving site-specific modification of proteins on cysteine residues.

Caption: Mechanism of Thiol-Michael addition with AEA-HCl.

The Primary Amine: A Versatile Nucleophile for Stable Linkages

Mechanism: Carbodiimide-Mediated Amide Bond Formation

The primary amine of AEA-HCl is a potent nucleophile that readily forms stable amide bonds with activated carboxylic acids. A widely used and effective method for this transformation is carbodiimide chemistry, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

The process is a two-step reaction:

-

Activation: EDC reacts with a carboxyl group (e.g., on a protein's aspartic/glutamic acid residue or a polymer backbone) to form a highly reactive O-acylisourea intermediate.

-

Stabilization and Coupling: This intermediate is susceptible to hydrolysis. NHS is added to react with it, forming a more stable NHS-ester. This semi-stable ester then reacts efficiently with the primary amine of AEA-HCl to form a robust amide bond, releasing NHS.[15][16]